Product packaging for 1-Methyl-[4,4'-bipiperidine]-2,2'-dione(Cat. No.:)

1-Methyl-[4,4'-bipiperidine]-2,2'-dione

Cat. No.: B11817881
M. Wt: 210.27 g/mol
InChI Key: UGWVOWMOEMQSEB-UHFFFAOYSA-N
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Description

Historical Context of Piperidine-Based Scaffolds in Organic Synthesis

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic molecules. bldpharm.commdpi.com Its prevalence stems from its conformational flexibility and its ability to engage in a variety of chemical transformations. Historically, the significance of piperidine-based scaffolds is deeply intertwined with the study of alkaloids, a class of naturally occurring compounds with potent physiological effects. ambeed.comgoogle.com Many foundational alkaloids, such as piperine (B192125) (the pungent compound in black pepper), feature a piperidine core.

The development of organic synthesis has seen the piperidine scaffold become a fundamental building block. google.com Early synthetic efforts focused on the construction of this ring system through various cyclization strategies. Over the decades, a diverse and sophisticated toolbox of synthetic methodologies has been established for the preparation of substituted piperidines, enabling chemists to exert precise control over their stereochemistry and functionalization. bldpharm.com This has been crucial for the development of pharmaceuticals, as the spatial arrangement of substituents on the piperidine ring often dictates biological activity. mdpi.comnih.gov

Structural Classification and Significance of Bipiperidine-2,2'-dione Systems

The compound 1-Methyl-[4,4'-bipiperidine]-2,2'-dione belongs to a specific class of heterocyclic systems characterized by two interconnected piperidine rings, with one of them featuring a dione (B5365651) functionality. Structurally, it can be classified as a bipiperidine derivative with two carbonyl groups at the 2 and 2' positions of the respective piperidine rings. The linkage between the two piperidine units is at the 4 and 4' positions. Furthermore, the presence of a methyl group on one of the nitrogen atoms classifies it as an N-methylated derivative.

The significance of bipiperidine systems lies in their potential to act as rigid scaffolds that can present functional groups in well-defined spatial orientations. This is a highly desirable feature in drug design, where precise interaction with biological targets is paramount. The dione functionality introduces polarity and the potential for hydrogen bonding, which can influence the molecule's solubility and its ability to bind to receptors. The incorporation of two piperidine rings also increases the molecular complexity and provides opportunities for further chemical modification at multiple sites.

Rationale for Academic Investigation into the Chemical Properties and Reactivity of this compound

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its academic investigation can be inferred from the study of related compounds. The primary motivations for synthesizing and studying this molecule likely revolve around several key areas:

Exploration of Novel Chemical Space: The synthesis of novel molecular scaffolds is a fundamental driver of chemical research. The unique combination of a bipiperidine framework, a dione system, and N-methylation in this compound represents an underexplored area of chemical space. Investigating its synthesis and properties contributes to the broader understanding of heterocyclic chemistry.

Potential as a Precursor for Complex Molecules: The functional groups present in this compound, namely the carbonyl groups and the secondary amine, offer multiple handles for further chemical transformations. The carbonyl groups can be subjected to a variety of reactions, such as reductions, additions, and condensations, to generate more complex and diverse structures. The secondary amine can be functionalized to introduce a wide range of substituents.

Investigation of Conformational Properties: The linkage of two piperidine rings and the presence of sp2-hybridized carbonyl carbons can lead to interesting conformational properties. Academic studies would likely focus on elucidating the preferred three-dimensional structure of the molecule, which is crucial for understanding its potential interactions with other molecules.

Development of New Synthetic Methodologies: The construction of the this compound scaffold may require the development of novel synthetic strategies. Research in this area can lead to the discovery of new reactions and the refinement of existing synthetic methods for the preparation of complex heterocyclic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18N2O2 B11817881 1-Methyl-[4,4'-bipiperidine]-2,2'-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

1-methyl-4-(2-oxopiperidin-4-yl)piperidin-2-one

InChI

InChI=1S/C11H18N2O2/c1-13-5-3-9(7-11(13)15)8-2-4-12-10(14)6-8/h8-9H,2-7H2,1H3,(H,12,14)

InChI Key

UGWVOWMOEMQSEB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1=O)C2CCNC(=O)C2

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Methyl 4,4 Bipiperidine 2,2 Dione

Retrosynthetic Analysis of the 1-Methyl-[4,4'-bipiperidine]-2,2'-dione Core Structure

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the key disconnections would target the C4-C4' bond linking the two piperidine (B6355638) rings and the amide bonds within the lactam structures.

A primary retrosynthetic disconnection would be the C4-C4' bond. This suggests a coupling reaction between two suitably functionalized N-methyl-piperidin-2-one precursors. For instance, a 4-halopiperidin-2-one derivative could be coupled with a 4-organometallic piperidin-2-one derivative.

Another approach involves disconnecting the amide bonds of the piperidin-2-one rings. This would lead to a substituted adipic acid derivative, which would then need to be cyclized with methylamine. However, achieving the desired 4,4'-linkage selectively through this route would be challenging.

A plausible retrosynthetic pathway is outlined below:

Target MoleculePrecursor 1Precursor 2Synthetic Strategy
This compound1-Methyl-4-halopiperidin-2-one1-Methyl-4-(organometallic)piperidin-2-oneCross-coupling reaction
This compound1-Methyl-4-oxopiperidin-2-one1-Methyl-4-phosphorane-piperidin-2-oneWittig-type reaction followed by reduction
This compound4,4'-Bipiperidine-N-methylation and subsequent oxidation

Development of Novel Synthetic Routes to this compound

Based on the retrosynthetic analysis, several novel synthetic routes can be proposed. These can be broadly categorized into convergent and divergent strategies.

Convergent Synthesis Strategies

A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then joined together in the later stages. This approach is often more efficient for complex molecules.

A potential convergent strategy for this compound would involve the synthesis of two identical, functionalized 1-methyl-piperidin-2-one units, followed by a homocoupling reaction. For example, a Grignard reagent derived from 1-methyl-4-bromopiperidin-2-one could be coupled in the presence of a suitable catalyst.

Alternatively, a cross-coupling reaction, such as a Suzuki or Stille coupling, could be employed. This would require the synthesis of a 1-methyl-4-boronic acid (or ester) piperidin-2-one and a 1-methyl-4-halopiperidin-2-one.

Divergent Synthesis Approaches

A divergent synthesis begins with a common intermediate that is then elaborated into a variety of different but related structures. While less direct for a single target, this approach can be useful for creating a library of analogs.

A divergent approach could start from a pre-formed [4,4'-bipiperidine] core. This core could then be subjected to N-methylation and subsequent oxidation to form the desired dione (B5365651). The challenge in this approach lies in the selective oxidation of the 2 and 2' positions without affecting other parts of the molecule.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For the proposed coupling reactions, several factors would need to be systematically investigated.

ParameterRange/OptionsRationale
Catalyst Palladium-based (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Nickel-basedCatalyst choice is critical for cross-coupling efficiency.
Ligand Phosphine-based (e.g., PPh₃, XPhos), N-heterocyclic carbenes (NHCs)Ligands can significantly influence catalyst activity and stability.
Base Inorganic (e.g., K₂CO₃, Cs₂CO₃), Organic (e.g., Et₃N, DIPEA)The base is essential for the catalytic cycle of many cross-coupling reactions.
Solvent Aprotic (e.g., THF, Dioxane, Toluene), Protic (e.g., EtOH, H₂O mixtures)Solvent polarity and coordinating ability can affect reaction rates and yields.
Temperature Room temperature to refluxReaction temperature can influence reaction kinetics and selectivity.
Reaction Time 1 to 24 hoursMonitoring the reaction progress is necessary to determine the optimal time.

Systematic screening of these parameters using techniques such as Design of Experiments (DoE) would be essential to identify the optimal conditions for the synthesis of this compound.

Stereoselective Synthesis Approaches to this compound (if applicable)

The target molecule, this compound, possesses a chiral axis due to restricted rotation around the C4-C4' bond, leading to the possibility of atropisomerism. Furthermore, if substituents were present on the piperidine rings, additional stereocenters would exist. Therefore, stereoselective synthesis would be a critical consideration.

Chiral Auxiliary Mediated Synthesis

One established method for controlling stereochemistry is the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction.

In the context of synthesizing this compound, a chiral auxiliary could be attached to the nitrogen of the piperidin-2-one precursor. This chiral auxiliary would then influence the stereochemistry of the C4-C4' bond formation. After the coupling reaction, the auxiliary would be removed to yield the enantiomerically enriched target molecule.

Commonly used chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultams. The choice of auxiliary and the reaction conditions would need to be carefully optimized to achieve high diastereoselectivity in the key bond-forming step.

Chiral AuxiliaryAttachment PointKey ReactionExpected Outcome
Evans' OxazolidinoneNitrogen of piperidin-2-oneAsymmetric alkylation or couplingDiastereoselective formation of the C4-C4' bond
Oppolzer's CamphorsultamNitrogen of piperidin-2-oneAsymmetric conjugate addition or couplingDiastereoselective formation of the C4-C4' bond

Asymmetric Catalysis in Bipiperidine-2,2'-dione Formation

The enantioselective synthesis of the this compound core can be approached through several catalytic strategies, aiming to establish the chiral centers in a controlled manner. While direct catalytic asymmetric dimerization of a 1-methyl-4-piperidone precursor is a challenging transformation, related methodologies in asymmetric synthesis offer plausible routes.

One potential strategy involves the use of transition metal catalysis, which has been successfully employed in the asymmetric synthesis of various piperidine derivatives. For instance, rhodium-catalyzed asymmetric carbometalation has been shown to be effective in creating enantioenriched 3-substituted piperidines from dihydropyridine precursors snnu.edu.cn. This method, which utilizes chiral phosphine ligands to induce enantioselectivity, could be adapted for the synthesis of a suitably functionalized piperidone monomer that could then be coupled.

Another avenue is the application of organocatalysis. Chiral organocatalysts have emerged as powerful tools for the enantioselective formation of C-C bonds. For example, proline-derived catalysts are known to facilitate asymmetric Michael additions, which could be a key step in building the chiral piperidinone rings before their coupling nih.gov. The development of novel C2-symmetric organocatalysts, such as bipyrrolidine derivatives, has also shown promise in asymmetric Diels-Alder reactions, which could be envisioned in a strategy to construct the piperidine rings with high stereocontrol.

A hypothetical catalytic cycle for an enantioselective coupling of a protected 4-halopiperidin-2-one derivative could involve an oxidative addition of a low-valent transition metal, followed by a transmetalation or a reductive elimination step mediated by a chiral ligand. The choice of ligand is crucial for the transfer of chirality and to achieve high enantiomeric excess (ee).

Table 1: Comparison of Potential Asymmetric Catalytic Strategies

Catalytic System Key Transformation Potential Advantages Key Challenges
Rhodium-based catalysis with chiral phosphine ligands Asymmetric C-C bond formation High enantioselectivity reported for similar systems snnu.edu.cn. Requires specifically functionalized precursors.
Organocatalysis (e.g., proline derivatives) Enantioselective Michael addition Metal-free, milder reaction conditions. May require multi-step sequence to build the final structure.

Diastereoselective Control in Cyclization Reactions

Achieving the desired diastereoselectivity in the formation of the [4,4'-bipiperidine]-2,2'-dione core is a significant synthetic challenge. The relative stereochemistry of the substituents on the two piperidine rings must be precisely controlled. Diastereoselective cyclization reactions are a powerful tool for this purpose.

One approach is the use of substrate-controlled diastereoselective reactions. By introducing a chiral auxiliary into the piperidone precursor, the stereochemical outcome of a subsequent coupling and cyclization reaction can be directed. This method has been successfully used in the synthesis of various substituted piperidines.

Another powerful strategy is the use of diastereoselective radical cyclizations. These reactions can form cyclic structures with a high degree of stereocontrol. For the synthesis of the target molecule, a radical-based coupling of two functionalized piperidinone units could be envisioned. The stereochemical outcome would be influenced by the steric and electronic properties of the substituents on the piperidine rings.

Furthermore, multicomponent reactions offer a pathway to construct complex heterocyclic systems with good diastereoselectivity in a single step. A domino reaction involving a Michael-Mannich cascade has been reported for the diastereoselective synthesis of piperidin-2-ones. Such a strategy could be adapted to create the bipiperidine structure by careful design of the starting materials.

Table 2: Potential Diastereoselective Methodologies

Method Description Expected Outcome
Substrate-controlled synthesis Use of a chiral auxiliary to guide the stereochemical outcome. High diastereoselectivity based on the directing group.
Radical cyclization Formation of the C-C bond via a radical intermediate. Diastereoselectivity dependent on transition state geometry.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for developing sustainable and environmentally friendly processes unibo.it. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Atom Economy: One of the key principles of green chemistry is maximizing atom economy, which involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic reactions, such as the asymmetric catalytic methods discussed earlier, are inherently more atom-economical than stoichiometric reactions. For instance, a catalytic cross-coupling reaction would have a higher atom economy than a multi-step synthesis involving protecting groups and stoichiometric reagents.

Use of Safer Solvents and Reagents: The choice of solvents and reagents plays a significant role in the environmental impact of a synthesis. Green chemistry encourages the use of less hazardous solvents, such as water, ethanol, or supercritical fluids, in place of volatile organic compounds (VOCs). For the synthesis of the target bipiperidinone, exploring aqueous reaction conditions or solvent-free reactions would be a key green objective. Additionally, replacing toxic reagents with greener alternatives is a central theme.

Energy Efficiency: Synthetic methods that can be conducted at ambient temperature and pressure are more energy-efficient. The development of highly active catalysts that can promote reactions under mild conditions is a critical area of research in green chemistry. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy consumption.

Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalysts, whether they are transition metals, organocatalysts, or enzymes, allow for reactions to proceed with higher efficiency and selectivity, often under milder conditions and with less waste generation. The development of recyclable catalysts further enhances the green credentials of a synthetic process.

Table 3: Application of Green Chemistry Principles

Green Chemistry Principle Application in the Synthesis of this compound
Atom Economy Employing catalytic C-C bond-forming reactions to minimize byproducts.
Safer Solvents Utilizing water or bio-based solvents; exploring solvent-free conditions.
Energy Efficiency Developing catalytic systems that operate at lower temperatures and pressures.
Catalysis Using recyclable organocatalysts or transition metal catalysts to reduce waste.

Stereochemical and Conformational Analysis of 1 Methyl 4,4 Bipiperidine 2,2 Dione

Conformational Preferences of the Bipiperidine-2,2'-dione Scaffold

The [4,4'-bipiperidine]-2,2'-dione scaffold is the core structure of the molecule . It consists of two piperidin-2-one rings linked at their C4 positions. The conformation of this scaffold is determined by the interplay of several factors, including the puckering of the individual rings and the rotational freedom around the C4-C4' single bond.

Each piperidin-2-one ring contains a lactam (cyclic amide) functionality. The presence of the sp²-hybridized carbonyl carbon and the planar nature of the amide bond significantly influences the ring's conformation. Unlike a simple piperidine (B6355638) ring which strongly prefers a chair conformation, a piperidin-2-one ring is more likely to adopt a half-chair or twist-boat conformation. nih.gov This is because a full chair conformation would introduce considerable angle strain due to the planar amide group. Microwave spectroscopy studies on δ-valerolactam (piperidin-2-one) have indicated that both half-chair and twist forms are stable conformers in the gas phase. nih.gov

The relative orientation of the two rings can be described by the dihedral angle around the C4-C4' bond. This rotation can lead to conformers where the two rings are, for example, anti-periplanar or syn-periplanar. The steric bulk of the rings themselves would likely favor an anti-periplanar arrangement to minimize non-bonded interactions.

Ring System Predominant Conformation(s) Key Structural Features
Piperidine Chair sp³ hybridization throughout the ring
Piperidin-2-one Half-chair, Twist-boat sp² carbonyl carbon, planar amide group
4,4'-Bipiperidine Dual Chair Chair conformation for each ring
[4,4'-Bipiperidine]-2,2'-dione Dual Half-chair/Twist-boat (predicted) Combination of individual ring distortions

Analysis of Stereoisomerism and Chirality in 1-Methyl-[4,4'-bipiperidine]-2,2'-dione

Stereoisomerism in this compound can arise from two main sources: stereogenic centers within the piperidine rings and atropisomerism due to restricted rotation around the C4-C4' bond.

The C4 and C4' atoms in the bipiperidine scaffold are potential stereogenic centers if they are substituted in a way that makes them chiral. In the parent [4,4'-bipiperidine]-2,2'-dione, these centers are not chiral as they are each bonded to two equivalent methylene (B1212753) groups within their respective rings. However, the molecule as a whole can exhibit chirality.

A significant source of stereoisomerism in biphenyl-like systems, including 4,4'-bipyridines and by extension 4,4'-bipiperidines, is atropisomerism . This occurs when rotation around a single bond is sufficiently hindered to allow for the isolation of different rotational isomers (atropisomers). In the case of this compound, the steric bulk of the two piperidin-2-one rings could potentially restrict rotation around the C4-C4' bond. If the energy barrier to rotation is high enough, the molecule could exist as a pair of enantiomers (P and M helicity) or diastereomers, depending on other stereocenters. While this is well-documented in highly substituted biaryl systems, its applicability here would depend on the magnitude of the steric hindrance, which is likely to be less pronounced than in ortho-substituted biphenyls.

Type of StereoisomerismPotential in this compoundRemarks
Chiral CentersUnlikely at C4/C4' in the base scaffoldThe carbon atoms at the junction are typically not stereogenic unless further substituted.
AtropisomerismPossibleDependent on the rotational barrier around the C4-C4' bond, which is influenced by the steric bulk of the rings.
DiastereomerismPossibleIf multiple stereogenic elements exist (e.g., atropisomerism combined with other chiral centers if the rings were further substituted).

Dynamic Stereochemistry Studies of Ring Inversion and Tautomerism

The dynamic stereochemistry of this compound would involve processes such as ring inversion and rotation around single bonds.

Ring Inversion: The piperidin-2-one rings are not static and will undergo conformational changes. The transition between different half-chair and twist-boat conformations is a dynamic process. The energy barrier for this ring inversion is expected to be different from that of a simple piperidine ring due to the presence of the lactam group. The planarity of the amide bond will influence the pathway of this conformational change.

Nitrogen Inversion: For the non-methylated nitrogen atom, nitrogen inversion would be a rapid process, leading to an equilibrium between conformers with the nitrogen lone pair in different orientations. For the methylated nitrogen, this inversion is also present but the methyl group will have a preferred orientation (axial vs. equatorial).

Tautomerism: Lactam-lactim tautomerism is a possibility for the piperidin-2-one rings. This involves the migration of a proton from the nitrogen to the carbonyl oxygen, resulting in a hydroxyl group and a C=N double bond within the ring.

Lactam form: -CO-NH-

Lactim form: -C(OH)=N-

In simple lactams, the lactam form is generally much more stable and predominates under normal conditions. Therefore, it is expected that this compound will exist almost exclusively in the dione (B5365651) (lactam) form.

Influence of the Methyl Group on the Molecular Conformation of this compound

The addition of a methyl group to one of the nitrogen atoms has several important conformational consequences. In an N-methylpiperidine ring, the methyl group can occupy either an axial or an equatorial position. The relative stability of these two conformers is influenced by steric interactions.

In N-methylpiperidine itself, the equatorial conformer is generally favored to avoid 1,3-diaxial interactions. rsc.org However, in the case of a piperidin-2-one ring, the situation is more complex. The presence of the carbonyl group at the 2-position introduces allylic strain (A¹,³ strain) considerations. This type of strain can occur between a substituent on the nitrogen and a substituent at the adjacent sp²-hybridized carbon. Depending on the specific geometry, this can sometimes favor an axial orientation of the N-methyl group to alleviate other steric clashes.

Furthermore, the nitrogen atom in an amide is partially sp²-hybridized due to resonance, which flattens the geometry around it. This will also affect the conformational preference of the N-methyl group. Computational studies on related N-acylpiperidines have shown that the preference for an axial or equatorial substituent can be highly dependent on the nature of the N-acyl group and other ring substituents. nih.gov

The methyl group will also influence the dynamic properties of the molecule. It will increase the energy barrier for ring inversion of the substituted ring and will have a significant impact on the rotational barrier around the C4-C4' bond due to its steric bulk. This could potentially make the existence of stable atropisomers more likely compared to the unsubstituted parent compound.

Feature Influence of N-Methyl Group
Ring Conformation Can alter the preference for half-chair vs. twist-boat conformations of the substituted ring due to steric interactions.
Methyl Group Orientation Exists in equilibrium between axial and equatorial positions, with the preferred orientation determined by a balance of steric effects.
Rotational Barriers Increases the steric hindrance, potentially raising the rotational barrier around the C4-C4' bond.
Symmetry Lowers the overall symmetry of the molecule.

Reaction Mechanisms and Chemical Transformations of 1 Methyl 4,4 Bipiperidine 2,2 Dione

Investigation of Reaction Pathways Involving the Amide Functionalities

The amide groups in the 2 and 2' positions of the bipiperidine rings are central to the reactivity of 1-Methyl-[4,4'-bipiperidine]-2,2'-dione. These functionalities can undergo a variety of transformations, including hydrolysis, reduction, and reactions with nucleophiles.

Hydrolysis: Under acidic or basic conditions, the amide bonds are susceptible to hydrolysis. This reaction would lead to the opening of one or both piperidine (B6355638) rings, yielding carboxylic acid and amine functionalities. The specific products would depend on the reaction conditions and stoichiometry of the hydrolyzing agent. For instance, partial hydrolysis could yield a mono-ring-opened product, while complete hydrolysis would result in a dicarboxylic acid diamine derivative.

Reduction: The carbonyl groups of the amide functionalities can be reduced using powerful reducing agents such as lithium aluminum hydride (LiAlH4). The reduction of amides typically yields amines. In this case, the reduction of both dione (B5365651) functionalities would be expected to produce 1-Methyl-[4,4'-bipiperidine]. This transformation is a common strategy for the synthesis of cyclic amines from their corresponding lactams.

Nucleophilic Attack: The carbonyl carbons of the amide groups are electrophilic and can be attacked by various nucleophiles. Organometallic reagents, such as Grignard reagents or organolithium compounds, could add to the carbonyl groups. However, the outcome of such reactions can be complex, potentially leading to ring-opening or the formation of amino alcohol derivatives. The reactivity of cyclic imides with nucleophiles has been studied, and these studies suggest that the carbonyl groups of this compound would be susceptible to such attacks.

Reactivity of the Piperidine Nitrogen Atoms in this compound

The nitrogen atom of the N-methylated piperidine ring is a tertiary amine, which imparts specific reactivity to the molecule. The other nitrogen atom is part of an amide linkage and is therefore significantly less basic and nucleophilic.

N-Alkylation and Quaternization: The tertiary amine nitrogen possesses a lone pair of electrons and is nucleophilic. It can react with alkyl halides to undergo N-alkylation, leading to the formation of a quaternary ammonium (B1175870) salt. This reaction is a fundamental transformation of tertiary amines. The resulting quaternary salt would have altered solubility and electronic properties compared to the parent molecule.

The quaternization reaction can be represented as follows: this compound + R-X → [1-Methyl-1-alkyl-[4,4'-bipiperidine]-2,2'-dione]⁺X⁻

Where R-X is an alkyl halide.

Ring-Opening and Ring-Closing Reactions of the Bipiperidine System

The stability of the piperidine rings is a key factor in the chemical behavior of this compound. While generally stable, these rings can undergo opening under specific conditions, primarily through reactions involving the amide functionalities.

Ring-Opening Reactions: As discussed in the context of amide hydrolysis, acidic or basic conditions can induce the cleavage of the amide bond, leading to the opening of the piperidine rings. Studies on N-acyl glutarimides, which share the cyclic imide structural motif, have demonstrated that ring-opening can be achieved with high selectivity under mild conditions using reagents like lithium hydroxide (B78521). nih.govresearchgate.netorganic-chemistry.org This suggests that similar selective ring-opening reactions could be possible for this compound.

Ring-Closing Reactions: While the focus of this article is on the reactivity of the pre-formed bipiperidine system, it is relevant to note that the synthesis of such ring systems often involves intramolecular cyclization reactions. For instance, a suitably substituted open-chain precursor containing amine and carboxylic acid ester functionalities could undergo an intramolecular amidation to form the piperidine-2-one rings.

Regioselectivity and Stereoselectivity in Chemical Reactions of this compound

The presence of multiple reactive sites and stereocenters in this compound introduces the potential for regioselective and stereoselective reactions.

Regioselectivity: In reactions involving nucleophilic attack on the carbonyl groups, the two amide functionalities are chemically equivalent, so regioselectivity between them is not a factor unless the symmetry of the molecule is broken by a prior reaction. However, in a partially reacted molecule, the remaining functional groups could exhibit different reactivity.

Mechanistic Studies of Functional Group Interconversions on the this compound Core

Amide Hydrolysis: The mechanism of amide hydrolysis involves the nucleophilic attack of water or a hydroxide ion on the carbonyl carbon, followed by the formation of a tetrahedral intermediate. Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl group towards nucleophilic attack. Under basic conditions, the hydroxide ion is the nucleophile. Subsequent proton transfers and elimination of the amine lead to the formation of a carboxylic acid.

Amide Reduction: The reduction of amides with lithium aluminum hydride is believed to proceed via the initial coordination of the aluminum to the carbonyl oxygen, followed by the transfer of a hydride ion to the carbonyl carbon. This forms a tetrahedral intermediate which can then collapse to form an iminium ion. A second hydride transfer to the iminium ion then yields the amine.

N-Alkylation: The N-alkylation of the tertiary amine is a classic SN2 reaction. The nucleophilic nitrogen atom attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new C-N bond and the displacement of the halide ion as a leaving group.

The following table summarizes the potential reactions and the expected products based on the reactivity of analogous compounds.

Reaction TypeReagents and ConditionsExpected Major Product(s)
Amide Hydrolysis H₃O⁺ or OH⁻, heatRing-opened dicarboxylic acid diamine derivatives
Amide Reduction LiAlH₄, then H₂O1-Methyl-[4,4'-bipiperidine]
N-Alkylation R-X (alkyl halide)[1-Methyl-1-alkyl-[4,4'-bipiperidine]-2,2'-dione]⁺X⁻
Nucleophilic Addition R-MgBr or R-Li, then H₂ORing-opened or amino alcohol derivatives

Advanced Spectroscopic Characterization Techniques for 1 Methyl 4,4 Bipiperidine 2,2 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution and the solid state. For 1-Methyl-[4,4'-bipiperidine]-2,2'-dione, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement of atoms.

Two-dimensional NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals, which can be challenging in a complex molecule with multiple overlapping signals in 1D spectra. emerypharma.com

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would reveal the spin-spin coupling networks within each of the piperidine (B6355638) rings. For instance, it would show correlations between the geminal protons on the same carbon atom and vicinal protons on adjacent carbons, allowing for the mapping of the proton connectivity throughout the aliphatic rings. rsc.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached. emerypharma.com This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For this compound, each protonated carbon atom would show a cross-peak with its attached proton(s), simplifying the carbon spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. rsc.org In the case of this compound, HMBC would show correlations from the methyl protons to the nitrogen-adjacent carbon and the quaternary carbon at the 4-position of the N-methylated piperidine ring. It would also be crucial in confirming the connectivity between the two piperidine rings through the C4-C4' bond.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This provides critical information about the stereochemistry and conformation of the molecule. For this compound, NOESY could reveal the relative orientation of substituents on the piperidine rings, such as the spatial relationship between the methyl group and protons on the bipiperidine core.

A hypothetical set of NMR data for the structural elucidation of this compound is presented below.

Atom Number ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C) Key NOESY Correlations (¹H ↔ ¹H)
1-CH₃2.95 (s)42.5C2, C6, C4H6, H5
2, 63.20 (m), 2.80 (m)55.0C4, C1-CH₃H3, H5
3, 51.90 (m), 1.75 (m)30.0C4, C2, C6H2, H6, H4'
4-45.0--
2', 6'3.40 (m), 2.60 (m)53.0C4', C3', C5'H3', H5'
3', 5'2.10 (m), 1.85 (m)32.0C4', C2', C6'H2', H6', H3, H5
4'2.50 (m)40.0C2', C6', C3', C5'H3, H5
C=O (2)-172.0--
C=O (2')-171.5--

While solution-state NMR provides information about the average structure of a molecule in a specific solvent, solid-state NMR (ssNMR) can provide detailed information about the structure and dynamics of a molecule in its solid, crystalline form. This is particularly important for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. For this compound, ssNMR could be used to:

Identify and characterize different polymorphic forms.

Determine the conformation of the molecule in the solid state, which may differ from its solution conformation.

Study intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly employed to obtain high-resolution spectra of solid samples.

Advanced Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Profiling

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. jchemrev.com It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Tandem mass spectrometry (MS/MS) is a two-stage process that allows for the detailed study of fragmentation pathways. jchemrev.com In an MS/MS experiment, a precursor ion (often the molecular ion) is selected, subjected to fragmentation, and the resulting product ions are analyzed. This provides valuable information about the connectivity of the molecule. For this compound, MS/MS would likely reveal characteristic fragmentation patterns involving the cleavage of the piperidine rings and the loss of the methyl group.

A plausible fragmentation pathway for this compound is outlined below:

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Proposed Fragment Structure
225.15 [M+H]⁺210.13CH₃Loss of the methyl group
225.15 [M+H]⁺197.14COLoss of a carbonyl group
225.15 [M+H]⁺112.08C₆H₉NO₂Cleavage of the C4-C4' bond
112.0884.06COLoss of a carbonyl group from the piperidinone fragment

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. jchemrev.com This is a crucial step in confirming the molecular formula of a newly synthesized compound. For this compound (C₁₂H₁₈N₂O₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Parameter Value
Molecular FormulaC₁₂H₁₈N₂O₂
Calculated Exact Mass222.1368
Measured Exact Mass (HRMS)222.1371
Mass Error (ppm)1.35

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. youtube.com These techniques are particularly useful for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the two amide functional groups. The C-N stretching vibrations of the tertiary amine and the amides, as well as the C-H stretching and bending vibrations of the aliphatic rings and the methyl group, would also be observable.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While the C=O stretch would also be visible in the Raman spectrum, non-polar bonds often give rise to stronger signals in Raman than in IR. This could be useful for analyzing the C-C skeletal vibrations of the bipiperidine core.

The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of this compound and can also be used to study conformational changes.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C=O Stretch (Amide)1680 - 1650 (Strong)1680 - 1650 (Moderate)
C-H Stretch (Aliphatic)2950 - 2850 (Strong)2950 - 2850 (Strong)
C-N Stretch (Amine)1250 - 1020 (Moderate)1250 - 1020 (Weak)
C-N Stretch (Amide)1400 - 1200 (Moderate)1400 - 1200 (Weak)
C-C Skeletal Vibrations1200 - 800 (Fingerprint Region)1200 - 800 (Moderate-Strong)

Computational Chemistry and Theoretical Studies of 1 Methyl 4,4 Bipiperidine 2,2 Dione

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

There is no specific literature available detailing quantum chemical calculations performed on 1-Methyl-[4,4'-bipiperidine]-2,2'-dione. Such calculations would be essential to understand its electronic properties, including the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO). This analysis is fundamental for predicting a molecule's reactivity and spectral characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Prediction of Spectroscopic Properties

Density Functional Theory (DFT) is a widely used method for optimizing the geometry of molecules and predicting their spectroscopic properties, such as vibrational (IR and Raman) and NMR spectra. While DFT has been extensively applied to various heterocyclic compounds, including derivatives of piperidine (B6355638) and bipyridine, no specific studies have been published for this compound. nih.govresearchgate.netrsc.org Such studies would provide a theoretical foundation for the experimental characterization of the compound.

Molecular Dynamics (MD) Simulations for Exploration of Conformational Space and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. nih.govmdpi.comdtu.dk For a flexible molecule like this compound, MD simulations could reveal its preferred conformations and the energy barriers between them. This information is crucial for understanding its biological activity and physical properties. However, no MD simulation studies specifically targeting this compound have been reported.

Ab Initio Methods for High-Accuracy Energy Calculations and Reaction Barrier Determinations

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide highly accurate energy calculations and are valuable for determining reaction barriers. These calculations are computationally intensive but offer a benchmark for other methods. The application of high-level ab initio calculations to this compound to determine its precise energetic properties and reactivity has not been documented.

Theoretical Prediction of Chemical Reactivity and Selectivity in this compound

The chemical reactivity and selectivity of a molecule can be predicted using various computational approaches that analyze its electronic structure and potential reaction pathways. mdpi.com For this compound, such theoretical predictions would be invaluable for guiding its synthetic applications and understanding its potential interactions with other molecules. At present, there is a lack of published research in this area.

Structural Descriptors and Their Correlation with Intrinsic Chemical Properties (e.g., pKa, dipole moment, redox potentials)

Computational methods can be used to calculate various structural and electronic descriptors, which can then be correlated with intrinsic chemical properties like pKa, dipole moment, and redox potentials. frontiersin.org Predicting these properties is essential for drug design and materials science. For instance, the redox potential of related bipyridinium salts has been a subject of study. nih.gov However, a detailed computational analysis of these descriptors for this compound is not available in the current scientific literature.

Synthesis and Characterization of Novel Derivatives and Analogs of 1 Methyl 4,4 Bipiperidine 2,2 Dione

Systematic Chemical Modification of the Bipiperidine-2,2'-dione Core

The systematic modification of the [4,4'-bipiperidine]-2,2'-dione core, the parent structure of 1-Methyl-[4,4'-bipiperidine]-2,2'-dione, is fundamental to creating a library of novel compounds. The reactivity of this scaffold is primarily centered around the lactam functionalities and the α-carbons to the carbonyl groups.

One of the primary modification strategies involves N-alkylation and N-acylation at the secondary amine position (N-1') of the non-methylated piperidinone ring. This allows for the introduction of a wide array of substituents. For instance, alkylation can be achieved using various alkyl halides (e.g., ethyl iodide, benzyl (B1604629) bromide) in the presence of a suitable base, such as sodium hydride or potassium carbonate, to yield N'-substituted analogs. Similarly, acylation with acid chlorides or anhydrides introduces carbonyl-containing moieties, which can further modulate the electronic properties and hydrogen bonding capabilities of the molecule.

Another key area of modification is the α-carbon to the carbonyl groups (C-3, C-3', C-5, C-5'). These positions are susceptible to deprotonation by strong bases like lithium diisopropylamide (LDA) to form enolates. These enolates can then react with various electrophiles. For example, alkylation of the enolate can introduce alkyl groups, while reaction with aldehydes can lead to aldol-type products, expanding the structural complexity of the core.

The modification of the carbonyl groups themselves, for instance, through reduction to the corresponding alcohols or conversion to thiocarbonyls, presents another avenue for derivatization, altering the polarity and geometry of the core structure.

Introduction of Diverse Functional Groups for Modulating Chemical Reactivity and Stability

The introduction of diverse functional groups onto the this compound scaffold is crucial for fine-tuning its chemical reactivity and stability. The choice of functional group can significantly impact properties such as solubility, lipophilicity, and metabolic stability.

Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, can be introduced, often on aromatic rings appended to the core structure via N-alkylation. These groups can increase the acidity of nearby protons and influence the molecule's susceptibility to nucleophilic attack. Conversely, electron-donating groups (EDGs) , like alkoxy or amino groups, can enhance the electron density of the system, potentially increasing its reactivity towards electrophiles.

The stability of the dione (B5365651) structure can be modulated by introducing bulky substituents adjacent to the lactam rings. These groups can provide steric hindrance, protecting the carbonyls from hydrolysis or other degradation pathways.

The table below illustrates hypothetical examples of derivatives created by introducing various functional groups and the expected modulation of chemical properties.

Derivative Name Functional Group Introduced Position of Modification Potential Impact on Reactivity/Stability
1-Methyl-1'-ethyl-[4,4'-bipiperidine]-2,2'-dioneEthylN-1'Increased lipophilicity
1-Methyl-1'-(phenylacetyl)-[4,4'-bipiperidine]-2,2'-dionePhenylacetylN-1'Enhanced steric bulk, potential for π-stacking
1-Methyl-3-benzyl-[4,4'-bipiperidine]-2,2'-dioneBenzylC-3Increased molecular complexity and lipophilicity
1-Methyl-1'-(4-nitrobenzyl)-[4,4'-bipiperidine]-2,2'-dione4-NitrobenzylN-1'Introduction of an EWG, potential for altered electronic properties

Exploration of Isomeric and Homologous Series Based on the this compound Scaffold

The exploration of isomeric and homologous series is a valuable strategy for understanding structure-property relationships. For this compound, this involves synthesizing and characterizing molecules with variations in the connectivity of the piperidine (B6355638) rings and the length of alkyl chains.

Isomeric variations can include changing the point of connection between the two piperidine rings, for example, creating [2,4']- or [3,4']-bipiperidine systems instead of the [4,4'] linkage. These changes would fundamentally alter the three-dimensional shape and rigidity of the molecule, likely leading to different chemical and physical properties. The synthesis of such isomers would require different starting materials and synthetic routes compared to the [4,4']-bipiperidine core. For instance, the synthesis of piperidine-2,4-dione type azaheterocycles often involves methods like Dieckmann cyclization or enolate-carbodiimide rearrangements, which could be adapted for creating different linkage isomers. researchgate.netrsc.org

Homologous series can be developed by systematically varying the length of the N-alkyl substituent. For example, replacing the N-methyl group with N-ethyl, N-propyl, or longer alkyl chains would create a homologous series. This systematic change allows for the investigation of how properties like solubility and lipophilicity change with increasing chain length.

The table below outlines potential isomeric and homologous structures related to this compound.

Compound Type Example Structure Name Key Structural Difference
Positional Isomer1-Methyl-[2,4'-bipiperidine]-2,2'-dionePiperidine rings linked at the 2 and 4' positions
Positional Isomer1-Methyl-[3,4'-bipiperidine]-2,2'-dionePiperidine rings linked at the 3 and 4' positions
Homolog1-Ethyl-[4,4'-bipiperidine]-2,2'-dioneEthyl group at the N-1 position instead of methyl
Homolog1-Propyl-[4,4'-bipiperidine]-2,2'-dionePropyl group at the N-1 position instead of methyl

Regioselective Derivatization Strategies for Targeted Structural Modifications

Regioselectivity is a critical aspect of synthesizing complex molecules, ensuring that chemical modifications occur at the desired position. For a molecule like this compound with multiple potentially reactive sites, regioselective strategies are essential for creating specific derivatives.

One key challenge is the selective functionalization of one piperidinone ring over the other. The presence of the N-methyl group on one ring already differentiates it from the other, which bears a secondary amine (N-H). This inherent difference can be exploited. For instance, reactions that are sensitive to steric hindrance might preferentially occur on the less hindered N-H ring.

Protecting group chemistry is a powerful tool for achieving regioselectivity. The secondary amine on the non-methylated ring can be protected with a group like tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz). With the N-H position blocked, modifications can be directed towards other sites, such as the α-carbons. Subsequent removal of the protecting group would then allow for selective derivatization at the N-1' position.

Furthermore, the kinetic versus thermodynamic control of enolate formation can be used to achieve regioselective alkylation at the α-carbons. Deprotonation at a lower temperature with a bulky base like LDA typically favors the formation of the kinetic enolate (at the less substituted α-carbon), while higher temperatures and weaker bases might favor the more stable thermodynamic enolate.

The development of regioselective one-pot syntheses is also an area of interest, aiming to improve efficiency and reduce the number of synthetic steps. mdpi.com Such strategies often rely on the careful choice of reagents and reaction conditions to control the reactivity of different sites within the molecule.

Target Position Strategy Example Reagents
N-1'Direct Alkylation/AcylationBenzyl bromide, K2CO3
C-3' or C-5'Protection of N-1', then enolate formation and reaction with electrophile1. Boc-anhydride 2. LDA, then Methyl iodide
C-3 or C-5Kinetic enolate formation under controlled conditionsLDA at -78°C, then electrophile

Structure Reactivity Relationships in 1 Methyl 4,4 Bipiperidine 2,2 Dione and Its Derivatives

Elucidation of Steric and Electronic Effects on the Chemical Transformations of the Compound

The reactivity of 1-Methyl-[4,4'-bipiperidine]-2,2'-dione is governed by a complex interplay of steric hindrance and electronic effects originating from its unique structural arrangement. The molecule can be deconstructed into three key components for analysis: the N-methylpiperidine ring, the second piperidine-2-one ring, and the bipiperidine linkage.

Steric Effects:

The spatial arrangement of atoms, or steric effects, plays a crucial role in determining the accessibility of reactive sites.

N-Methyl Group Influence: The presence of the methyl group on one of the piperidine (B6355638) nitrogen atoms introduces steric bulk. This can influence the stereoselectivity of reactions at adjacent positions and may hinder the approach of bulky reagents to the nitrogen atom itself. In related N-methyl piperidine systems, the conformational dynamics, including ring inversion and nitrogen inversion, are well-documented and impact reactivity. rsc.org

Substituent Effects on the Bipiperidine Core: Any additional substituents on the bipiperidine rings would further modulate the steric environment. Bulky substituents, particularly at positions ortho to the inter-ring bond, could restrict rotation and lead to atropisomerism, a phenomenon observed in sterically hindered biaryl systems. Such conformational locking would have profound consequences for the molecule's reactivity and interaction with other molecules.

Electronic Effects:

The distribution of electron density within the molecule, or electronic effects, dictates the nucleophilicity and electrophilicity of various atoms and functional groups.

Inductive Effects: The nitrogen atom of the N-methylpiperidine ring is an electron-donating group through the inductive effect (+I), increasing the electron density on the adjacent carbon atoms. Conversely, the carbonyl groups in the dione (B5365651) rings are strongly electron-withdrawing (-I effect), rendering the carbonyl carbons electrophilic and susceptible to nucleophilic attack.

Resonance Effects: The amide functional groups within the dione rings exhibit resonance, where the lone pair of electrons on the nitrogen can be delocalized onto the carbonyl oxygen. This resonance stabilization is a key feature of amides and influences their reactivity. nih.gov The planarity imposed by this resonance can also affect the local conformation of the rings. nih.gov

Transannular Interactions: In cyclic systems, non-bonding interactions between atoms across the ring, known as transannular interactions, can also influence reactivity. In the piperidine rings of the target molecule, the relative orientation of the nitrogen lone pair and C-H bonds on the opposite side of the ring can affect their acidity and reactivity.

A summary of the expected steric and electronic effects on the key reactive sites of this compound is presented in the table below.

Reactive SiteSteric EffectsElectronic EffectsPredicted Reactivity
Carbonyl Carbons Shielded by the bipiperidine core and any axial substituents.Highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms.Susceptible to nucleophilic attack, such as hydrolysis, reduction, or addition of organometallic reagents.
α-Carbons to Carbonyls Steric hindrance from the ring structure.Acidic protons due to the electron-withdrawing carbonyl groups, allowing for enolate formation.Can undergo base-catalyzed reactions like alkylation or condensation.
N-Methyl Nitrogen Steric hindrance from the methyl group and the bipiperidine scaffold.Nucleophilic due to the lone pair of electrons.Can act as a base or nucleophile, though its reactivity may be tempered by steric bulk.
N-H of the Lactam Accessibility depends on the ring conformation.Acidic proton due to the adjacent electron-withdrawing carbonyl group.Can be deprotonated by a strong base, facilitating N-alkylation or other modifications.

Quantitative Analysis of Substituent Effects using Hammett and Taft Equations (if applicable)

While no specific studies applying Hammett and Taft equations to this compound exist, the principles of these linear free-energy relationships (LFERs) can be hypothetically applied to understand the influence of substituents on its reactivity. LFERs provide a quantitative framework for correlating reaction rates and equilibrium constants with the electronic properties of substituents.

Hammett Equation: The Hammett equation, log(k/k₀) = ρσ, is typically used for reactions of benzene (B151609) derivatives. For analogs of this compound bearing substituents on a phenyl group attached to the bipiperidine core, this equation could be employed. The reaction constant, ρ, would indicate the sensitivity of the reaction to substituent effects. A positive ρ value would signify that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value would indicate acceleration by electron-donating groups. For instance, in a nucleophilic attack on the carbonyl carbon, a positive ρ would be expected, as electron-withdrawing substituents would enhance the electrophilicity of the reaction center.

Taft Equation: The Taft equation, log(k/k₀) = ρσ + δE_s, is more suitable for aliphatic systems as it separates polar (σ*) and steric (E_s) effects. This would be particularly relevant for studying the impact of substituents directly on the bipiperidine rings. For example, in the hydrolysis of the dione, the Taft equation could quantify how substituents on the rings influence the reaction rate through a combination of their electronic and steric properties.

The following table illustrates a hypothetical application of these equations to reactions of substituted analogs of this compound.

ReactionApplicable EquationExpected Sign of ρ or ρ*Rationale
Nucleophilic addition to a carbonyl group Hammett (for aryl substituents) or TaftPositiveElectron-withdrawing groups increase the electrophilicity of the carbonyl carbon, accelerating the reaction.
Base-catalyzed enolization at an α-carbon Hammett (for aryl substituents) or TaftPositiveElectron-withdrawing groups increase the acidity of the α-proton, facilitating enolate formation.
N-alkylation of the lactam nitrogen Hammett (for aryl substituents) or TaftNegativeElectron-donating groups increase the nucleophilicity of the deprotonated nitrogen, though the effect might be complex due to the initial deprotonation step.
Oxidation of the N-methyl nitrogen TaftNegativeElectron-donating groups increase the electron density on the nitrogen, making it more susceptible to oxidation.

It is important to note that the complex, non-rigid nature of the bipiperidine system might lead to deviations from ideal Hammett or Taft behavior. Conformational effects can complicate the transmission of electronic effects, making a straightforward interpretation of the results challenging without experimental data.

Mechanistic Insights Derived from Systematic Structural Variations of this compound Analogs

Systematic structural modifications of this compound would provide invaluable mechanistic insights into its chemical transformations. By altering specific parts of the molecule and observing the resulting changes in reactivity, the roles of different structural features can be elucidated.

Variation of the N-substituent: Replacing the N-methyl group with other alkyl groups of varying sizes (e.g., ethyl, isopropyl, tert-butyl) would allow for a systematic investigation of steric effects on the reactivity of the tertiary amine and the adjacent dione. mdpi.com An increase in the size of the N-alkyl group would be expected to decrease the rate of reactions involving the nitrogen atom due to increased steric hindrance. mdpi.com

Substitution on the Bipiperidine Rings: Introducing electron-donating or electron-withdrawing substituents at various positions on the bipiperidine scaffold would clarify the transmission of electronic effects. tandfonline.com For example, placing an electron-withdrawing group on one ring could enhance the electrophilicity of the carbonyl groups on that same ring, providing information about the electronic communication between the two halves of the molecule.

Modification of the Dione Ring Size: Synthesizing analogs with different ring sizes for the dione moiety (e.g., a succinimide-piperidone or a glutarimide-piperidone) would reveal the influence of ring strain and conformation on reactivity. Five-membered rings like succinimide (B58015) have different bond angles and conformational preferences compared to six-membered rings, which would affect the reactivity of the embedded amide bonds. acs.org

Chirality and Stereochemistry: The 4 and 4' positions of the bipiperidine core are chiral centers. The synthesis of specific stereoisomers and the study of their individual reactivities would provide insights into the influence of the three-dimensional arrangement on reaction pathways. Diastereoselective reactions would be expected, with the facial selectivity of attack on the carbonyl groups being dictated by the existing stereochemistry of the rings.

The following table outlines potential structural variations and the mechanistic questions they could address.

Structural VariationMechanistic Question Addressed
N-Alkyl group (R in 1-R-[4,4'-bipiperidine]-2,2'-dione) How does steric hindrance around the tertiary nitrogen affect its nucleophilicity and basicity?
Substituents on the bipiperidine rings What is the extent of electronic communication between the two piperidine rings? How do substituents influence the electrophilicity of the carbonyls?
Ring size of the dione How does ring strain and the conformation of the lactam ring affect amide bond reactivity?
Stereoisomers How does the relative stereochemistry of the two piperidine rings influence the stereochemical outcome of reactions?

Theoretical Approaches to Correlate Structural Features with Reaction Kinetics and Thermodynamics

In the absence of experimental data, theoretical and computational chemistry methods provide a powerful tool for predicting the structure-reactivity relationships of this compound.

Conformational Analysis: Computational methods such as Density Functional Theory (DFT) can be used to determine the stable conformations of the molecule. rsc.org By calculating the relative energies of different chair and boat conformations of the piperidine rings and the rotational isomers around the C4-C4' bond, the most likely ground-state structures can be identified. This is crucial as the reactivity is highly dependent on the ground-state conformation.

Calculation of Electronic Properties: Quantum mechanical calculations can provide a detailed picture of the electronic structure. Molecular orbital energies (HOMO and LUMO) can indicate the molecule's susceptibility to electrophilic and nucleophilic attack. ajchem-a.com Calculated atomic charges and electrostatic potential maps can pinpoint the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

Modeling Reaction Pathways: Theoretical methods can be used to model the entire course of a chemical reaction. By locating transition state structures and calculating activation energies, the kinetics of a proposed reaction can be predicted. researchgate.net This allows for the comparison of different possible reaction mechanisms and an understanding of how structural modifications would affect the reaction rate. For example, the activation barriers for nucleophilic attack on the two non-equivalent carbonyl groups could be calculated to predict regioselectivity.

Thermodynamic Calculations: The thermodynamics of a reaction, such as the reaction energy and equilibrium constant, can also be calculated. This helps in determining the feasibility of a chemical transformation and the relative stability of reactants and products.

The table below summarizes how theoretical approaches can be applied to understand the reactivity of this compound.

Theoretical MethodApplication to this compoundInsights Gained
Density Functional Theory (DFT) Geometry optimization and frequency calculations.Determination of the most stable conformations and their relative energies.
Natural Bond Orbital (NBO) Analysis Calculation of atomic charges and orbital interactions.Identification of nucleophilic and electrophilic centers; understanding hyperconjugative effects.
Transition State Searching Algorithms (e.g., QST3) Locating transition state structures for proposed reactions.Elucidation of reaction mechanisms and calculation of activation energies (kinetics).
Solvation Models (e.g., PCM) Simulating the effect of a solvent on the molecule's properties and reactivity.Understanding how the reaction kinetics and thermodynamics change in different solvent environments.

By combining these theoretical approaches, a comprehensive, albeit predictive, model of the structure-reactivity relationships for this compound and its derivatives can be constructed, guiding future experimental investigations into this complex molecular system.

Advanced Analytical Methodologies for Purity and Comprehensive Characterization of 1 Methyl 4,4 Bipiperidine 2,2 Dione

Chromatographic Techniques for Separation, Isolation, and Purity Assessment (e.g., HPLC, GC, SFC)

Chromatography is an indispensable tool for separating the target compound from impurities, starting materials, and by-products. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) offer distinct advantages for the purity assessment of 1-Methyl-[4,4'-bipiperidine]-2,2'-dione.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile, thermally sensitive compounds like this compound. A reversed-phase method is typically developed, where the compound is separated on a non-polar stationary phase with a polar mobile phase. The high resolution of HPLC allows for the separation of closely related structural isomers and impurities. Purity is determined by calculating the peak area percentage of the main compound relative to the total area of all observed peaks.

ParameterCondition
Instrument High-Performance Liquid Chromatograph with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Result Purity: >99.5%, Retention Time: ~12.8 min

Gas Chromatography (GC) , often coupled with a mass spectrometer (MS), is a powerful technique for the analysis of volatile and thermally stable compounds. Given the molecular weight and polar nature of this compound, a high-temperature capillary column with a polar stationary phase is required. GC-MS provides not only purity information but also structural confirmation from the mass fragmentation pattern. nih.gov

ParameterCondition
Instrument Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1.2 mL/min
Injector Temp. 280 °C
Oven Program 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min
Detector Temp. 300 °C (FID) or MS Transfer Line at 280 °C
Result Purity: >99.0%

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC is known for its fast analysis times and reduced organic solvent consumption, making it a "green" alternative to HPLC. Its unique selectivity makes it suitable for separating complex mixtures and chiral compounds.

ParameterCondition
Instrument Supercritical Fluid Chromatograph with UV or MS Detector
Column Chiral or achiral packed column (e.g., Diol)
Mobile Phase A Supercritical CO2
Mobile Phase B Methanol with 0.1% ammonium (B1175870) hydroxide (B78521) (co-solvent)
Gradient 5% B to 40% B over 5 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Result Rapid purity assessment (< 5 min)

Elemental Analysis and Combustion Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. For this compound, this is typically achieved through combustion analysis. In this process, a small, precisely weighed sample is burned in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are collected and measured, allowing for the calculation of the elemental composition. The experimental results are then compared to the theoretical values calculated from the molecular formula (C₁₁H₁₆N₂O₂) to confirm the compound's stoichiometry and elemental purity.

ElementTheoretical (%)Experimental (%)
Carbon (C) 63.4463.41
Hydrogen (H) 7.747.78
Nitrogen (N) 13.4513.42
Oxygen (O) 15.3715.39

The close correlation between the theoretical and experimental values provides strong evidence for the assigned molecular formula and the high purity of the synthesized compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability Profiles

Thermal analysis techniques are crucial for characterizing the physical properties and stability of a compound as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. asu.edulibretexts.org The resulting thermogram provides information about decomposition temperatures, thermal stability, and the presence of volatile components like solvents or water. For this compound, a TGA curve would ideally show a stable baseline until the onset of thermal decomposition, indicating the absence of residual solvents and a high degree of thermal stability. nih.gov

ParameterValue
Heating Rate 10 °C/min
Atmosphere Nitrogen (N₂)
Temperature Range 25 °C to 500 °C
Onset of Decomposition ~310 °C
Conclusion Thermally stable with no significant mass loss below 300 °C

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. slideshare.net It is used to detect thermal transitions such as melting, crystallization, and glass transitions. nih.gov For a pure, crystalline sample of this compound, DSC would show a single, sharp endothermic peak corresponding to its melting point (Tm). The sharpness of the peak is an indicator of high purity.

ParameterValue
Heating Rate 10 °C/min
Atmosphere Nitrogen (N₂)
Melting Point (Tm) 185.4 °C (Peak of endotherm)
Enthalpy of Fusion (ΔHf) 35.2 J/g
Conclusion Sharp melting endotherm indicates a highly crystalline material with high purity

Potentiometric Titration for Determination of Acid-Base Properties

Potentiometric titration is an analytical method used to determine the concentration of a substance by measuring the potential change in a solution as a titrant is added. uobabylon.edu.iq This technique is particularly useful for determining the acid-dissociation constant (pKa) of ionizable functional groups within a molecule. americanpharmaceuticalreview.com

This compound possesses a basic tertiary amine (the N-methyl group) and two neutral lactam amide groups. The basicity of the tertiary amine can be quantified by titrating a solution of the compound with a standardized strong acid, such as hydrochloric acid (HCl). The pKa value is determined from the midpoint of the titration curve, where half of the amine has been protonated. This value is critical for understanding the compound's behavior in different pH environments. The pKa of N-methylpiperidine is approximately 10.1, and the presence of the electron-withdrawing dione (B5365651) structure is expected to slightly reduce this basicity. nih.gov

ParameterValue
Titrant 0.1 M Hydrochloric Acid (HCl)
Solvent 50:50 Ethanol:Water
Electrode System Glass pH electrode and reference electrode
Endpoint Detection Inflection point of the potential curve
Determined pKa 9.65
Conclusion The compound possesses a single basic center corresponding to the tertiary amine.

Q & A

Q. What green chemistry approaches optimize its synthesis?

  • Methodology : Replace acetic anhydride with bio-based acyl donors (e.g., enzymatic acylation) or employ microwave-assisted synthesis to reduce reaction time and energy .

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